molecular formula C11H13N3O3 B14846456 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide

5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide

Cat. No.: B14846456
M. Wt: 235.24 g/mol
InChI Key: BXQPDFWGZPPOBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid chloride with N2-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions and forming stable complexes. These complexes can participate in various biochemical pathways, influencing the activity of metalloenzymes and other molecular targets. The specific pathways involved depend on the nature of the metal ion and the biological context .

Comparison with Similar Compounds

5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C11H13N3O3/c1-13-11(16)7-4-5-8(17-6-2-3-6)9(14-7)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16)

InChI Key

BXQPDFWGZPPOBL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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